![molecular formula C22H21FN4O2 B5510427 2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}acetamide](/img/structure/B5510427.png)

2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

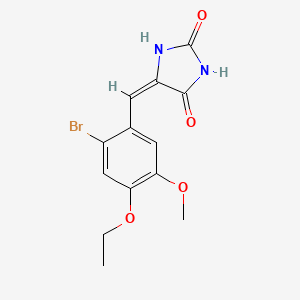

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including cyclocondensation and amidification, to introduce specific functional groups and achieve the desired molecular architecture. For example, compounds have been synthesized by reacting pyrazole with substituted N-(3-chloro-4-fluorophenyl)-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamides, highlighting the complex synthetic routes employed in this area of research (K. Sunder, Jayapal Maleraju, 2013).

Molecular Structure Analysis

The molecular structure of compounds in this category has been characterized using techniques like infrared spectrophotometry (IR), nuclear magnetic resonance spectroscopy (NMR), and single crystal X-ray crystallography. These studies reveal detailed information about the atomic arrangement and bonding patterns, facilitating a deeper understanding of the compounds' chemical behavior. For instance, coordination complexes constructed from pyrazole-acetamide derivatives have shown specific hydrogen bonding patterns, contributing to their stability and reactivity (K. Chkirate et al., 2019).

Chemical Reactions and Properties

Research into similar compounds has explored their reactivity, highlighting the role of specific functional groups in chemical reactions. The presence of acetamide groups, for example, has been linked to the compounds' reactivity towards certain reagents, influencing their chemical properties and potential applications. These studies provide insights into the mechanisms underlying the compounds' chemical behaviors and their interactions with other molecules (E. Zaitseva et al., 2020).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and crystalline structure, have been examined to understand their stability and suitability for various applications. Investigations into the crystal structure and hydrogen-bonding patterns, for instance, offer clues about the compounds' solubility and potential as active ingredients in pharmaceutical formulations (Gerson López et al., 2010).

Chemical Properties Analysis

Studies on the chemical properties of related compounds focus on their reactivity, stability under various conditions, and interactions with other chemical species. This research is crucial for predicting the compounds' behavior in biological systems or industrial processes, guiding their practical applications. The examination of their antioxidant activity, for example, has revealed potential for use in combating oxidative stress (K. Chkirate et al., 2019).

Scientific Research Applications

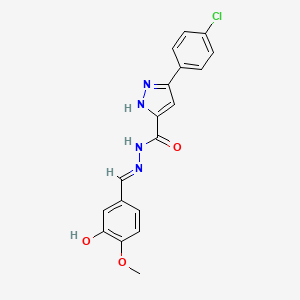

Potential Antipsychotic Applications

Research into similar compounds, such as 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide, has shown promise in the field of antipsychotic medication. These compounds have demonstrated an antipsychotic-like profile in behavioral animal tests without interacting with dopamine receptors, a notable distinction from currently available antipsychotic agents. This unique mechanism of action suggests potential applications in treating psychoses with a different approach from traditional medications (Wise et al., 1987).

Coordination Complexes and Antioxidant Activity

The structurally related pyrazole-acetamide derivatives have been used to synthesize coordination complexes with metals such as Cobalt (II) and Copper (II). These complexes have demonstrated significant in vitro antioxidant activity. Such compounds can be explored further for their potential in reducing oxidative stress, a factor implicated in various diseases including neurodegenerative disorders (Chkirate et al., 2019).

properties

IUPAC Name |

2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[[1-(3-methoxyphenyl)pyrazol-4-yl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN4O2/c1-14-19(18-7-4-8-20(23)22(18)26-14)10-21(28)24-11-15-12-25-27(13-15)16-5-3-6-17(9-16)29-2/h3-9,12-13,26H,10-11H2,1-2H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGGXEHIRZRIJFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C(=CC=C2)F)CC(=O)NCC3=CN(N=C3)C4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-ethyl-N'-[4-(4-pyridinylmethyl)phenyl]thiourea](/img/structure/B5510345.png)

![1-[4-(4-quinazolinylamino)phenyl]ethanone](/img/structure/B5510365.png)

![3,5-dimethyl-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5510371.png)

![2-{[3-(acetyloxy)benzoyl]amino}benzoic acid](/img/structure/B5510376.png)

![9-[3-(1H-pyrazol-1-yl)benzoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5510398.png)

![1-(2-methyl-5-{[2-(1,3-thiazol-2-yl)-1-piperidinyl]carbonyl}phenyl)-2-imidazolidinone](/img/structure/B5510407.png)

![4-[(3-methylphenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide](/img/structure/B5510410.png)

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-N-[(2-propoxy-1-naphthyl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5510411.png)

![3-[(6-methyl-3-pyridazinyl)oxy]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5510423.png)

![4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5510440.png)

![N-[2-(2-methoxyphenyl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5510442.png)

![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5510449.png)